1,3-Disiloxanediols Demonstrate Enhanced Catalytic Activity Over Silanediols and Triarylsilanols in Friedel-Crafts Addition
1,3-Disiloxanediols exhibit enhanced catalytic activity relative to silanediols and triarylsilanols in the Friedel-Crafts addition of indole to trans-β-nitrostyrene. Reaction progress kinetic analysis confirms first-order dependence on catalyst concentration with no evidence of catalyst self-association or deactivation under reaction conditions [1]. The disiloxanediol catalyst proved robust and recoverable with no product inhibition observed [2].
| Evidence Dimension | Catalytic activity in Friedel-Crafts addition |
|---|---|
| Target Compound Data | 1,3-Disiloxanediol: first-order kinetics in catalyst; complete conversion achieved |
| Comparator Or Baseline | Silandiols and triarylsilanols: lower activity relative to disiloxanediols |
| Quantified Difference | Disiloxanediols exhibit enhanced activity; kinetic analysis shows no catalyst self-association (monomeric active species) vs. potential aggregation in comparators |
| Conditions | Friedel-Crafts addition of indole to trans-β-nitrostyrene; RPKA methodology |
Why This Matters
Procurement of disiloxanediols over simpler silanols is justified by superior catalytic turnover, reduced catalyst loading requirements, and operational robustness without deactivation.
- [1] Diemoz KM, Hein JE, Wilson SO, Fettinger JC, Franz AK. Reaction Progress Kinetics Analysis of 1,3-Disiloxanediols as Hydrogen-Bonding Catalysts. J Org Chem. 2017;82(13):6738-6747. View Source
- [2] Arkles B, et al. The Study of 1,3-Disiloxanediols and Incompletely Condensed Polyhedral Oligomeric Silsesquioxanes as Hydrogen-Bond Donors. Gelest Inc. Technical Publications. View Source
